2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-6-4-14(5-7-15)19(26)25-21-24-18-16(8-9-17(18)29-21)20(27)23-12-13-3-2-10-22-11-13/h2-7,10-11,16H,8-9,12H2,1H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCIQOEEREKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a member of the thiazole family and has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The structural composition of this compound includes:
- A thiazole ring , which is known for its role in various biological activities.
- A methoxybenzamide group , which enhances solubility and biological activity.
- A pyridine moiety , contributing to its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrated potent antiproliferative effects against melanoma and prostate cancer cells. The modification of certain rings in these compounds led to improved activity from micromolar to nanomolar ranges .
The primary mechanism of action for compounds in this class involves:
- Inhibition of tubulin polymerization : This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
- Binding affinity : These compounds have been shown to bind effectively to the colchicine-binding site on tubulin, which is crucial for their anticancer efficacy .
In Vitro Studies
- Cell Line Testing : The compound's efficacy was tested on various cancer cell lines, showing significant cytotoxicity. For example, SMART compounds exhibited IC50 values in the low nanomolar range against prostate cancer cells.
- Mechanistic Insights : Studies indicated that these compounds could overcome multidrug resistance (MDR) by inhibiting P-glycoprotein-mediated efflux, a common challenge in cancer therapy .
In Vivo Studies
- Xenograft Models : In vivo studies using human prostate (PC-3) and melanoma (A375) xenograft models demonstrated that treatments with these compounds resulted in tumor growth inhibition rates ranging from 4% to 30% compared to controls .
- Safety Profile : Notably, higher doses (up to 15 mg/kg) did not result in neurotoxicity, indicating a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (70–90°C) improve cyclization but may degrade sensitive groups.
- Solvent polarity : DMF enhances coupling efficiency, while THF is preferred for acid-sensitive intermediates .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and preparative HPLC are essential for isolating high-purity products (>95%) .
How can spectroscopic data (NMR, MS) confirm the compound’s structural integrity?
Q. Basic Characterization Workflow
- 1H NMR :
- Methoxy protons (4-OCH₃) appear as a singlet at δ 3.8–4.0 ppm.
- Pyridine protons (C5-H) resonate as a multiplet at δ 8.3–8.7 ppm .
- Cyclopenta[d]thiazole protons show distinct splitting due to ring strain (δ 2.5–3.5 ppm) .
- 13C NMR : Carbonyl groups (amide, carboxamide) appear at δ 165–175 ppm .
- ESI-MS : Molecular ion [M+H]+ should match the exact mass (e.g., calculated for C₂₂H₂₁N₄O₃S: 437.13) .
Q. Advanced Analysis :
- 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to resolve stereochemical ambiguities in the cyclopenta ring .
What functional groups in this compound are reactive, and how can they be modified for SAR studies?
Q. Basic Reactivity Profile :
- Amide bonds : Susceptible to hydrolysis under strong acidic/basic conditions (e.g., 6M HCl at 100°C) .
- Thiazole ring : Participates in electrophilic substitution (e.g., bromination at C5) .
- Pyridine nitrogen : Can coordinate metals or undergo alkylation .
Q. Advanced Modifications :
- Methoxy group replacement : Substitute with halogens or bulky substituents to assess steric effects on bioactivity .
- Cyclopenta ring saturation : Hydrogenation to evaluate conformational flexibility .
How can low-yield steps in the synthesis be optimized?
Q. Advanced Troubleshooting :
- Coupling efficiency : Screen coupling agents (e.g., HATU vs. EDC) and additives (DMAP) to improve amide bond formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
- Solvent-free conditions : Minimize side reactions in thiazole ring formation .
Q. Data-Driven Example :
| Step | Yield (Standard) | Yield (Optimized) | Method |
|---|---|---|---|
| Amide Coupling | 57% | 82% | HATU/DIPEA in DMF |
What experimental designs are recommended for evaluating biological activity?
Q. Basic Assay Design :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Q. Advanced Approaches :
- Target identification : SPR or ITC to measure binding affinity with suspected targets (e.g., EGFR kinase) .
- Metabolic stability : LC-MS/MS to monitor compound degradation in liver microsomes .
How can computational modeling guide the design of analogs with enhanced activity?
Q. Advanced Computational Strategies :
- Molecular docking : Predict binding modes to ATP-binding pockets (e.g., using AutoDock Vina) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize analogs .
- MD simulations : Assess conformational stability of the cyclopenta ring in aqueous environments .
How should contradictory bioactivity data from structural analogs be resolved?
Q. Data Contradiction Analysis :
- Case Example : A pyridine analog shows potent activity in one study (IC₅₀ = 0.5 µM) but is inactive in another.
- Variables to assess :
- Assay conditions (e.g., serum concentration affecting solubility) .
- Substituent positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) .
- Resolution : Validate using orthogonal assays (e.g., Western blot for target inhibition) .
What strategies are effective for structure-activity relationship (SAR) studies?
Q. Advanced SAR Methodology :
Q. Example SAR Table :
| Analog | Modification | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Parent | None | 1.2 | Reference |
| A | 4-OCH₃ → 4-F | 0.8 | Improved potency |
| B | Pyridin-3-yl → Pyridin-4-yl | >10 | Loss of activity |
How can stability studies under varying pH and temperature conditions be conducted?
Q. Advanced Stability Protocols :
- Forced degradation : Expose to 0.1M HCl (pH 2) and 0.1M NaOH (pH 12) at 40°C for 24h .
- HPLC monitoring : Track degradation products (e.g., hydrolyzed amide fragments) .
- Arrhenius kinetics : Predict shelf life by measuring degradation rates at 25°C, 40°C, and 60°C .
What experimental techniques are used to identify molecular targets?
Q. Advanced Target Identification :
- Chemical proteomics : Use a biotinylated analog for pull-down assays followed by LC-MS/MS .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .
- CETSA (Cellular Thermal Shift Assay) : Detect target engagement by thermal stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
